molecular formula C16H20ClNOS B12732674 Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride CAS No. 127905-70-8

Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride

Cat. No.: B12732674
CAS No.: 127905-70-8
M. Wt: 309.9 g/mol
InChI Key: HVHNQYAUEZFNRW-UHFFFAOYSA-N
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Description

Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride is a tertiary amine derivative characterized by a benzenemethanamine core substituted with dimethylamino and 2-(2-methoxyphenylthio) groups. The compound features a thioether linkage (-S-) between the benzene ring and the methoxyphenyl moiety, distinguishing it from oxygen-linked analogs. Its hydrochloride salt form enhances solubility and stability.

Preparation Methods

The synthesis of this compound typically involves the introduction of functional groups such as dimethylamino and methoxyphenylthio substituents onto a benzenemethanamine backbone. The hydrochloride salt is then formed to enhance solubility and stability.

Key Steps in the Synthesis Process

Step 1: Formation of the Dimethylamino Benzylamine Backbone

The preparation begins with benzyl chloride reacting with dimethylamine in an aqueous medium. This step facilitates the formation of N,N-dimethyl benzylamine, which serves as the backbone for the target compound.

Procedure:

  • Reactants: Benzyl chloride and dimethylamine.
  • Reaction Conditions:
    • Temperature: 60–90°C.
    • Reaction medium: Water or an organic solvent.
    • Reactor: Corning microchannel glass reactor for precise control.
  • Molar Ratios: Benzyl chloride to dimethylamine varies between 1:1.6 and 1:2.2 depending on desired yield.
  • Residence Time: 25–40 seconds in the reactor.

This reaction generates an oil-water mixture that is cooled and separated to isolate N,N-dimethyl benzylamine.

Step 3: Formation of Hydrochloride Salt

The final step converts the synthesized compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Procedure:

  • Reactants: Synthesized benzenemethanamine derivative and HCl gas or aqueous HCl solution.
  • Reaction Conditions:
    • Solvent: Ethanol or water.
    • Temperature: Ambient or mild heating (~40°C).
  • Outcome: Formation of a crystalline hydrochloride salt that enhances solubility and stability.

Reaction Pathways

The synthesis can follow multiple pathways depending on the availability of reactants and desired yield. Below are common pathways:

Step Reactants Conditions Yield
Dimethylamino Backbone Formation Benzyl chloride + dimethylamine Microchannel reactor, ~70°C High
Methoxyphenylthio Substitution N,N-dimethyl benzylamine + methoxybenzenethiol DMF solvent, ~100°C Moderate
Hydrochloride Salt Formation Synthesized compound + HCl Ethanol solvent, ~40°C High

Challenges in Synthesis

Several challenges may arise during synthesis:

  • Generation of by-products during thiolation reactions.
  • Difficulty in separating intermediates due to close boiling points.
  • Toxicity concerns when handling dimethylamine gas.

Optimization Strategies

To improve efficiency:

  • Use microchannel reactors for precise control over reaction parameters.
  • Optimize molar ratios to minimize waste.
  • Employ solvents that enhance solubility without compromising reaction kinetics.

Applications of Synthetic Methods

These preparation methods allow for the production of analogs and derivatives by modifying substituents, which may enhance biological activity or chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenylthio group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Pharmaceutical Applications

Benzenemethanamine derivatives have been widely studied for their pharmacological properties. The hydrochloride salt form is particularly relevant in medicinal chemistry for the following reasons:

  • Antidepressant Activity : Compounds derived from benzenemethanamine exhibit monoamine oxidase inhibition properties, making them potential candidates for treating depression and anxiety disorders. For instance, derivatives like pargyline have been used as antihypertensive agents and antidepressants .
  • Anti-emetic Properties : Certain derivatives of benzenemethanamine are noted for their anti-emetic effects. These compounds are structurally similar to known anti-motion sickness agents such as cinnarizine and meclizine .
  • Synthesis of Pharmaceuticals : Benzenemethanamine serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo N-alkylation reactions makes it a valuable precursor in drug formulation processes .

Organic Synthesis Applications

Benzenemethanamine can be utilized in organic synthesis due to its reactivity:

  • Synthesis of Isoquinolines : The compound can be used to prepare isoquinolines through reactions with glyoxal acetal, showcasing its versatility in synthesizing complex organic molecules .
  • Production of Explosives : It is involved in the manufacture of military explosives like hexanitrohexaazaisowurtzitane (HNIW), demonstrating its application in high-energy materials .

Biochemical Studies

The compound's role in biochemical research is significant:

  • Enzyme Interaction Studies : Research has indicated that benzenemethanamine can interact with various enzymes, including monoamine oxidases, which are crucial for neurotransmitter metabolism. This property makes it useful for studying enzyme kinetics and inhibition mechanisms .

Toxicological Studies

Understanding the safety profile of benzenemethanamine is essential:

  • Acute Toxicity : Studies have reported the lethal dose (LD50) of benzenemethanamine hydrochloride in rodent models to be approximately 34 mg/kg when administered intravenously. This data is critical for assessing its safety in pharmaceutical applications .

Data Tables

Application AreaSpecific Use Case
PharmaceuticalsAntidepressants, anti-emetics
Organic SynthesisIsoquinoline preparation, explosive production
Biochemical ResearchEnzyme interaction studies
ToxicologyAcute toxicity assessment

Case Studies

  • Antidepressant Development : A study focused on the synthesis of N,N-dimethylbenzylamine derivatives showed promising results as monoamine oxidase inhibitors, highlighting their potential as antidepressants.
  • Explosive Manufacturing : Research into the use of benzenemethanamine in producing advanced explosives demonstrated enhanced performance characteristics compared to traditional compounds.
  • Toxicological Assessment : Investigations into the acute toxicity of benzenemethanamine hydrochloride provided essential data for regulatory compliance and safety evaluations in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride Not provided* C₁₆H₁₉NOS·HCl (estimated) ~309.5 - N,N-dimethylamine
- 2-(2-methoxyphenylthio)
Thioether linkage, ortho-methoxy substitution
Benzenemethanamine, 5-fluoro-2-[(3-methoxyphenyl)thio]-N,N-dimethyl-, hydrochloride 134987-47-6 C₁₆H₁₈FNOS·HCl 335.85 - 5-fluoro
- 3-methoxyphenylthio
Meta-methoxy substitution, fluorine addition
Diphenhydramine hydrochloride (Benzhydramine) 147-24-0 C₁₇H₂₁NO·HCl 291.82 - Diphenylmethoxy
- N,N-dimethylethylamine
Ether linkage, ethanolamine backbone
Doxylamine succinate 469-81-4 C₁₇H₂₂N₂O·C₄H₆O₄ 388.47 - Pyridinyl and phenyl groups
- Ethanolamine derivative
Ethylamine chain with aromatic substituents

Key Observations:

Thioether vs.

Substitution Patterns :

  • Ortho vs. Meta Methoxy : The 2-methoxyphenylthio group in the target compound contrasts with the 3-methoxy analog (CAS 134987-47-6). Ortho substitution may sterically hinder receptor interactions or modify electronic effects .
  • Fluorine Addition : The 5-fluoro analog (CAS 134987-47-6) introduces electronegativity, which could enhance binding affinity in biological systems .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from structurally related drugs:

  • Diphenhydramine Hydrochloride: A first-generation antihistamine targeting H1 receptors, used for allergies and sedation. Its ethanolamine backbone and diphenylmethoxy group are critical for receptor antagonism .
  • Doxylamine: Another ethanolamine-derived antihistamine with sedative properties, highlighting the role of N,N-dimethyl groups in CNS penetration .

Physicochemical Properties

Collision cross-section (CCS) data for the 3-methoxy analog (CID 827145) provide insights into ionization behavior:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 274.126 162.3
[M+Na]+ 296.108 176.5

These values indicate moderate polarity, consistent with the compound’s mixed hydrophilic-lipophilic balance .

Biological Activity

Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride (CAS No. 127905-70-8) is a synthetic compound known for its unique chemical structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H20_{20}ClNOS, with a molecular weight of approximately 327.84 g/mol. The compound features a dimethylamino group attached to a benzenemethanamine backbone, with a methoxyphenylthio substituent that contributes to its chemical reactivity and biological activity .

Mechanisms of Biological Activity

Preliminary studies have indicated that benzenemethanamine derivatives may exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50_{50} values ranging from 2.43 to 14.65 µM .
  • Microtubule Destabilization : Certain compounds derived from benzenemethanamine have been identified as microtubule-destabilizing agents, which is crucial for their anticancer properties .
  • PPAR Activation : The compound may interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and potentially offering therapeutic benefits in metabolic disorders .

In Vitro Studies

  • Cytotoxicity Assays : In vitro assays have demonstrated that several derivatives of benzenemethanamine can inhibit cell growth effectively. For instance, three selected compounds showed significant apoptosis-inducing activities in MDA-MB-231 cells at concentrations as low as 1.0 µM .
  • Microtubule Assembly Inhibition : Research indicates that certain derivatives can inhibit microtubule assembly by up to 52%, suggesting their potential as chemotherapeutic agents .

Case Studies

A study involving the synthesis and evaluation of various benzenemethanamine derivatives highlighted their varied biological activities. Notably, compounds with different substituents exhibited distinct profiles in terms of cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells .

Compound NameCAS NumberIC50_{50} (µM)Target Cell Line
Compound A134987-46-52.43MDA-MB-231
Compound B134987-47-64.98HepG2
Compound CNot specified7.84MDA-MB-231

Q & A

Basic Research Questions

Q. Q1. What synthetic routes are optimal for preparing Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride with high purity?

Methodology :

  • Step 1 : React 2-(methoxyphenyl)ethanamine derivatives with a thiolating agent (e.g., 2-methoxyphenyl disulfide) under basic conditions (e.g., diisopropylethylamine) in dichloromethane to form the thioether linkage.
  • Step 2 : Quaternize the tertiary amine using methyl iodide or dimethyl sulfate, followed by hydrochloride salt formation via ion exchange .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Monitor purity via HPLC with UV detection at 254 nm .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the thioether (-S-), methoxy (-OCH₃), and dimethylamine (-N(CH₃)₂) groups. Key signals:
    • 1H^1H: δ 2.2–2.5 (N,N-dimethyl), δ 3.8 (OCH₃), δ 6.8–7.4 (aromatic protons).
    • 13C^{13}C: δ 40–45 (N(CH₃)₂), δ 55–60 (OCH₃), δ 125–140 (aromatic carbons) .
  • LC-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl or methoxy groups) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in stability data under varying pH conditions?

Methodology :

  • Stability Studies :
    • Dissolve the compound in buffers (pH 1–12) and analyze degradation products via LC-MS at 25°C and 40°C.
    • Identify hydrolytic cleavage of the thioether bond under acidic conditions (pH < 3) or oxidation to sulfoxide/sulfone at pH > 10 .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life predictions. Cross-validate with solid-state stability (TGA/DSC) to assess hygroscopicity effects .

Q. Q4. What strategies are effective for isolating and characterizing minor impurities in this hydrochloride salt?

Methodology :

  • Impurity Profiling :
    • Synthesize potential impurities (e.g., 3-methoxyphenylthio analogs) as reference standards .
    • Use UPLC-PDA-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to resolve positional isomers (e.g., 2- vs. 3-methoxyphenylthio derivatives) .
  • Quantitation : Apply mass-directed isolation for structural elucidation via high-resolution MS/MS .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodology :

  • Docking Studies :
    • Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., GPCRs or ion channels).
    • Focus on the thioether’s sulfur atom as a hydrogen-bond acceptor and the methoxy group’s electron-donating effects .
  • QSAR : Corrogate substituent effects (e.g., methoxy position) on logP and solubility using COSMO-RS .

Q. Q6. What experimental designs minimize side reactions during thioether bond formation?

Methodology :

  • Optimization :
    • Replace protic solvents (e.g., water) with aprotic solvents (e.g., DMF or THF) to prevent nucleophilic attack by hydroxide ions.
    • Use catalytic Cu(I) or Pd(0) to enhance coupling efficiency between aryl halides and thiols .
  • In Situ Monitoring : Employ FTIR to track disulfide (S-S) intermediate formation and ensure complete reduction to thioether (-S-) .

Properties

CAS No.

127905-70-8

Molecular Formula

C16H20ClNOS

Molecular Weight

309.9 g/mol

IUPAC Name

1-[2-(2-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C16H19NOS.ClH/c1-17(2)12-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)18-3;/h4-11H,12H2,1-3H3;1H

InChI Key

HVHNQYAUEZFNRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=CC=C2OC.Cl

Origin of Product

United States

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